Nirogacestat Hydrobromide

Desmoid tumor Progression-free survival Phase III trial

Nirogacestat hydrobromide is the only FDA-approved systemic therapy for progressing desmoid tumors, with clinically validated efficacy (71% PFS risk reduction, 45.7% ORR). Its unique cryo-EM-characterized binding conformation ensures substrate selectivity distinct from other gamma secretase inhibitors. Essential as a positive control in preclinical desmoid tumor models and for chronic NOTCH-pathway studies, with a characterized gastrointestinal safety profile. Procure only from authorized cGMP suppliers; patent protection through 2042 and orphan drug status guarantee exclusivity for GLP toxicology and clinical trial supply.

Molecular Formula C27H43Br2F2N5O
Molecular Weight 651.5 g/mol
CAS No. 1962925-29-6
Cat. No. B560326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirogacestat Hydrobromide
CAS1962925-29-6
Synonyms(2S)-2-[[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide dihydrobromide
Molecular FormulaC27H43Br2F2N5O
Molecular Weight651.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
InChIInChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1
InChIKeyLXEYYZYDWLAIPW-KBVFCZPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nirogacestat Hydrobromide (CAS 1962925-29-6): Approved Gamma Secretase Inhibitor with Phase III Evidence in Desmoid Tumors


Nirogacestat hydrobromide (CAS 1962925-29-6, OGSIVEO) is a reversible, non-competitive, orally bioavailable gamma secretase inhibitor (GSI) that blocks proteolytic activation of the Notch receptor [1]. The compound received FDA approval in 2023 as the first and only systemic therapy indicated for adult patients with progressing desmoid tumors, a designation supported by orphan drug status in the United States, European Union, and Japan [2]. Structurally, nirogacestat belongs to the class of clinical GSIs that target presenilin-1, but cryo-EM analysis at 2.4–3.0 Å resolution has revealed characteristic differences in the detailed recognition pattern of its substrate-binding site compared with other clinical GSIs [3]. The compound is supplied as immediate-release film-coated tablets containing 50 mg, 100 mg, or 150 mg of nirogacestat base (as the hydrobromide salt) [4].

Why Nirogacestat Hydrobromide Cannot Be Substituted with Other Gamma Secretase Inhibitors in Desmoid Tumor Research


Gamma secretase inhibitors (GSIs) are not biologically equivalent or functionally interchangeable. A systematic pharmacological analysis of clinical GSIs has demonstrated that these compounds exhibit differential profiles of NOTCH substrate inhibition, with some enhancing cleavage of alternative NOTCH substrates at concentrations where NOTCH1 cleavage is inhibited, and variable off-target activity against signal peptide peptidase family members [1]. Furthermore, cryo-EM structural data confirm that while all clinical GSIs occupy the substrate-binding site of presenilin-1, each induces distinct binding-pocket conformations and displays unique recognition patterns [2]. Consequently, in vitro IC50 values for gamma secretase inhibition alone cannot predict in vivo efficacy, tolerability, or substrate selectivity. The following evidence dimensions establish nirogacestat's specific differentiation profile that informs compound selection for desmoid tumor models and NOTCH-pathway research.

Quantitative Differentiation Evidence: Nirogacestat Hydrobromide vs. Alternative Gamma Secretase Inhibitors


Phase III Progression-Free Survival Superiority: Nirogacestat vs. Placebo in Desmoid Tumors

In the randomized, double-blind, placebo-controlled Phase III DeFi trial (NCT03785964), nirogacestat demonstrated superior progression-free survival (PFS) compared with placebo. Median PFS was not reached in the nirogacestat arm (median follow-up 33.6 months) versus 15.1 months in the placebo arm, corresponding to a 71% reduction in the risk of disease progression or death (HR=0.29; 95% CI: 0.15–0.55; p<0.001) [1]. No other gamma secretase inhibitor has established Phase III efficacy in desmoid tumors; crenigacestat (LY3039478) Phase I/II combination studies reported poor tolerability and did not establish a recommended Phase II dose in certain regimens [2]. RO4929097 remains in early-phase trials for solid tumors without desmoid-specific Phase III data [3].

Desmoid tumor Progression-free survival Phase III trial

Long-Term Objective Response Rate Durability and Deepening Response Profile

Nirogacestat demonstrates a unique deepening response profile over time. In the DeFi trial, the objective response rate (ORR) increased from 34.3% at 1 year to 45.7% at 4 years of continuous treatment, with three additional complete responses and three additional partial responses observed beyond the primary analysis [1]. Concurrently, median best percent reduction in target tumor size improved from -32.3% at year 1 to -75.8% for patients completing at least 4 years of treatment [2]. In contrast, published data for the multikinase inhibitor sorafenib in desmoid tumors (Phase III trial) reported an ORR of 33% (95% CI: 20–48%) with a 2-year PFS rate of 81%, but without the sustained deepening of response observed with nirogacestat [3].

Objective response rate Tumor shrinkage Long-term efficacy

Potency and Structural Differentiation: Nirogacestat vs. Crenigacestat in Gamma Secretase Inhibition

Nirogacestat inhibits gamma secretase with an IC50 of 6.2 nM in cell-free assays, representing potent but moderate inhibition compared with some earlier GSIs such as LY411575 (IC50 0.078–0.39 nM) or RO4929097 (IC50 4 nM) [1][2]. However, cryo-EM structural analysis at 2.4–3.0 Å resolution demonstrates that nirogacestat induces a distinct binding-pocket conformation in presenilin-1 that differs from crenigacestat, BMS906024, and RO4929097 [3]. Importantly, a structure-based derivative of nirogacestat (Nirogacestat-M1) displays improved Notch2/3/4 cleavage inhibition and reduced Aβ40 production IC50 (6.9±0.8 nM vs. 31.4±6.1 nM for parent) compared to crenigacestat-M1 (IC50 4.3±0.5 nM vs. 9.2±0.4 nM for parent) [4]. This differential structural interaction correlates with distinct NOTCH substrate selectivity profiles.

Gamma secretase IC50 Notch inhibition Cryo-EM

Gastrointestinal Toxicity Profile: Nirogacestat vs. Crenigacestat Tolerability

Diarrhea is a class effect of gamma secretase inhibitors due to NOTCH signaling inhibition in intestinal crypt cells. In the Phase III DeFi trial, diarrhea occurred in 84% of nirogacestat-treated patients, with Grade 3 events in 16% of patients; the median time to first diarrhea event was 9 days (range: 2–434 days) [1]. Critically, the incidence and severity of treatment-emergent adverse events decreased over time, and only four patients discontinued nirogacestat due to adverse events between years 2 and 4 of treatment [2]. In contrast, crenigacestat Phase I/II combination studies reported poor tolerability, with the recommended Phase II dose not established in gemcitabine/carboplatin combinations due to toxicity [3].

Safety Diarrhea Tolerability Phase III

Physicochemical Properties: Solubility and Formulation Characteristics

Nirogacestat hydrobromide exhibits pH-dependent aqueous solubility: 11.4 mg/mL at pH 4.4, decreasing to 2.2 mg/mL at pH 5.3 and 0.32 mg/mL at pH 9.7 [1]. This pH-dependent solubility profile enables formulation as an immediate-release oral tablet with consistent systemic exposure (Cmax 508±62 ng/mL, AUC0-tau 3370±58 ng·h/mL at steady state) [2]. In comparison, structurally related GSIs such as LY411575 and RO4929097 have limited or absent oral formulation data in advanced clinical development, and crenigacestat's oral formulation was not advanced beyond Phase I/II [3].

Solubility Formulation Bioavailability

Patent Estate and Commercial Exclusivity: Procurement Implications

Nirogacestat hydrobromide is protected by a comprehensive global patent estate. As of 2025, thirty patents protect the compound, with 126 patent family members across 46 countries [1]. Key U.S. Orange Book-listed patents include those expiring between March 2025 and September 2042, providing substantial commercial exclusivity . In contrast, alternative GSIs such as RO4929097 and LY411575 are not commercial products with comparable patent protection, and crenigacestat (LY3039478) clinical development was discontinued without approval [2]. This patent landscape directly impacts procurement: nirogacestat is available only from authorized sources, while alternative compounds may be available as research reagents without clinical-grade quality assurance.

Patent Exclusivity Procurement

Recommended Procurement and Research Applications for Nirogacestat Hydrobromide


Desmoid Tumor Efficacy Studies Requiring Clinically Validated Comparator

Use nirogacestat as a positive control or reference compound in preclinical desmoid tumor models where correlation with clinical outcomes is essential. The Phase III DeFi trial established that nirogacestat reduces disease progression risk by 71% (HR=0.29) and achieves an objective response rate of 45.7% at 4 years [1]. This clinically validated efficacy makes nirogacestat the appropriate standard for benchmarking novel therapies against a GSI with proven desmoid tumor activity.

Long-Term In Vivo NOTCH Pathway Inhibition with Manageable GI Toxicity

For chronic dosing studies requiring sustained NOTCH signaling suppression, nirogacestat offers a characterized safety profile with predictable and manageable gastrointestinal toxicity. Diarrhea occurs in 84% of patients (Grade 3 in 16%), but the incidence and severity decrease over time, and long-term treatment beyond 2 years is associated with a low discontinuation rate [1][2]. This profile supports nirogacestat as the GSI of choice for studies requiring extended exposure.

Structural Biology Studies of Gamma Secretase Inhibitor Binding Modes

Leverage the high-resolution cryo-EM structures (2.4–3.0 Å) of nirogacestat bound to human gamma secretase to inform structure-activity relationship studies. Niogacestat induces a unique binding-pocket conformation distinct from crenigacestat, BMS906024, and RO4929097 [1]. This structural information is directly applicable to the design of novel GSIs with altered substrate selectivity profiles.

Quality-Controlled GLP or Clinical Trial Material Procurement

When sourcing nirogacestat for GLP toxicology or clinical trial use, procurement must be limited to authorized commercial suppliers due to the extensive patent estate (30 patents, exclusivity through 2042) and FDA-approved drug product status [1][2]. Alternative GSIs are not manufactured to cGMP standards and lack regulatory approval for human administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirogacestat Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.